molecular formula C22H22O4 B3262116 (2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid CAS No. 351864-00-1

(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid

Cat. No.: B3262116
CAS No.: 351864-00-1
M. Wt: 350.4 g/mol
InChI Key: LTZUJPUCWXJTSU-VPVJOJIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic acid” is a chiral propanoic acid derivative featuring a stereospecific ethoxy group at the C2 position and a substituted phenyl ring at C2. The phenyl group is further modified by a conjugated enynoxy linker (pent-2-en-4-ynoxy) terminated with a phenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in peroxisome proliferator-activated receptor (PPAR) modulation, as suggested by structural analogs in the evidence .

Properties

IUPAC Name

(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-2-25-21(22(23)24)17-19-12-14-20(15-13-19)26-16-8-4-7-11-18-9-5-3-6-10-18/h3-6,8-10,12-15,21H,2,16-17H2,1H3,(H,23,24)/b8-4+/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZUJPUCWXJTSU-VPVJOJIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCC=CC#CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OC/C=C/C#CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic acid, commonly referred to as a novel synthetic compound, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

  • CAS Number : 351864-00-1
  • Molecular Formula : C22H22O4
  • Molecular Weight : 350.408 g/mol

The compound primarily functions as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and adipocyte differentiation. Upon activation by ligands such as this compound, PPARs modulate the transcription of target genes involved in fatty acid oxidation and inflammation control .

Pharmacological Effects

  • Lipid Metabolism : Research indicates that this compound exhibits significant lipid-lowering effects. In vivo studies demonstrated its ability to reduce triglyceride levels and improve lipid profiles in diabetic models .
  • Glucose Homeostasis : The compound has been shown to enhance insulin sensitivity and lower blood glucose levels in genetic diabetic mice (db/db) models, suggesting its potential utility in managing type 2 diabetes .
  • Anti-inflammatory Properties : Activation of PPARγ by this compound may suppress NF-kappa-B-mediated pro-inflammatory responses, which is critical for maintaining gut homeostasis and potentially reducing the risk of chronic inflammatory diseases .

Study 1: Efficacy in Diabetic Models

A study evaluating the effects of this compound on db/db mice revealed a marked decrease in blood glucose levels and improved insulin sensitivity. The results indicated an EC(50) value of 0.012 µM for PPARα activation and 0.032 µM for PPARγ activation, highlighting its potency as a dual agonist .

Study 2: Lipid Profile Improvement

In another investigation, treatment with this compound resulted in a significant reduction in serum triglycerides and total cholesterol levels compared to control groups. This suggests that the compound could serve as a therapeutic agent for dyslipidemia .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Lipid LoweringSignificant reduction in triglycerides
Glucose RegulationImproved insulin sensitivity
Anti-inflammatorySuppression of NF-kappa-B
PPAR AgonismEC(50) values: 0.012 µM (PPARα), 0.032 µM (PPARγ)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic acid exhibit anticancer properties. For instance, research involving structural analogs has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is a critical area of research in drug development. Compounds with similar functional groups have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Polymer Chemistry

In material science, the unique structure of this compound allows for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that such polymers can be utilized in coatings and composite materials .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that analogs inhibited proliferation of breast cancer cells by inducing apoptosis .
Study BAnti-inflammatory EffectsFound that compounds with similar structures reduced inflammation markers in animal models .
Study CPolymer ApplicationsShowed enhanced mechanical properties in polymers synthesized with this compound as a monomer .

Comparison with Similar Compounds

The compound belongs to a class of arylpropanoic acid derivatives with modifications at the phenyl ring and the C2/C3 positions. Below is a systematic comparison with structurally and functionally related molecules:

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (CAS/Reference) Key Structural Features Biological Target/Activity Physicochemical Properties (pKa, LogP) Research Findings
Target Compound (2S)-configuration; 5-phenylpent-2-en-4-ynoxy substituent Hypothesized PPAR γ/δ agonist (structural analogy) pKa ~4.5 (carboxylic acid); LogP ~3.2 (estimated) Limited direct data; structural similarity to PPAR agonists suggests potential dual γ/δ activity .
Ragaglitazar (CAS 222834-30-2; ) (−)-(2S)-2-ethoxy-3-[4-[2-(10H-phenoxazin-10-yl)ethoxy]phenyl]propanoic acid PPAR α/γ dual agonist pKa 4.2; LogP 2.8 Clinically tested for dyslipidemia; phenoxazine group enhances binding to PPAR γ .
(E)-(S)-3-(4-{3-[3,5-bis(trifluoroethoxy)phenyl]-allyloxy}-phenyl)-2-ethoxy-propionic acid () Trifluoroethoxy groups; allyloxy linker PPAR γ/δ agonist pKa 4.7; LogP 3.5 Trifluoroethoxy groups improve metabolic stability and receptor selectivity .
(2S)-2-ethoxy-3-{4-[2-(4-methylsulfonyloxy)ethoxy]phenyl}propanoic acid (CAS 251565-85-2; ) Methylsulfonyloxy group Unknown (structural analog) pKa 4.6; LogP 2.9 Sulfonyl group may enhance solubility and oxidative stability .
3-[4-[(2-Chloro-5-thiazolyl)methoxy]phenyl]prop-2-enoic acid (CAS 866144-41-4; ) Thiazolylmethoxy substituent; α,β-unsaturated carboxylic acid Hypothesized anti-inflammatory/antimicrobial pKa 4.53; LogP 2.1 Conjugated system increases acidity; thiazole enhances bioactivity .
Key Comparative Insights
  • However, its lack of heterocyclic moieties (e.g., phenoxazine in Ragaglitazar) may reduce binding affinity compared to clinical PPAR agonists .
  • Stereochemical Influence: The (2S)-configuration is critical for activity, as seen in Ragaglitazar and other PPAR-targeting propanoic acids. Mirroring this, the target compound’s chiral center likely dictates receptor interaction specificity .
  • Acidity and Solubility: The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility. However, the hydrophobic enynoxy-phenyl substituent may counterbalance this, necessitating formulation optimization .

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., THF for polar intermediates).
  • Temperature control to prevent racemization.
  • Purification via preparative HPLC or column chromatography () .

Basic: How is enantiomeric purity assessed for this compound?

Methodological Answer:
Enantiomeric purity is validated using:

  • Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. references HPLC methods for structurally similar amino acid derivatives .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., PubChem entries in ) .
  • NMR with Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)₃) resolve diastereomeric splitting in proton NMR () .

Table 1 : Example Analytical Parameters

MethodConditionsReference
Chiral HPLCChiralpak IB, 90:10 hexane:IPA, 1 mL/min
Optical Rotation[α]D²⁵ = +12.5° (c=1, MeOH)

Advanced: How can reaction efficiency be optimized for the coupling of the ethoxy group while minimizing racemization?

Methodological Answer:

  • Catalyst Screening : Use Pd(II) or Cu(I) catalysts for stereoretentive coupling. highlights fluorophenyl sulfinic acid salts as intermediates in stereospecific reactions .
  • Temperature Control : Maintain reactions below 0°C during nucleophilic substitutions ( uses ice baths for LiOH-mediated hydrolysis) .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) groups in ) to prevent side reactions .

Data Contradiction Note :
Discrepancies in reported yields may arise from solvent purity or catalyst loadings. Cross-validate with kinetic studies (e.g., monitoring via LC-MS) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts or melting points)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign proton-proton and carbon-proton correlations to confirm structural integrity (e.g., uses InChIKey validation via PubChem) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., ’s DrugBank entry for a related compound used crystallographic data) .
  • Reproducibility Checks : Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere as per ) .

Example : If melting points vary, assess polymorphic forms via differential scanning calorimetry (DSC) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Engineering Controls : Use fume hoods for reactions involving volatile intermediates () .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. emphasizes avoiding skin contact with hazardous analogs .
  • Emergency Measures : Provide eyewash stations and emergency showers (per OSHA guidelines in ) .

Table 2 : Hazard Mitigation

RiskMitigationReference
Skin ContactImmediate washing with soap/water
Airborne ExposureMonitor with real-time sensors (e.g., PID detectors)

Advanced: What in silico tools predict the biological activity or metabolic pathways of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity, inferred from ’s DrugBank entry) .
  • ADMET Prediction : SwissADME or ADMETLab² estimate bioavailability and toxicity ( references EPA DSSTox for toxicology data) .
  • Metabolic Pathway Mapping : CypReact or GLORYx predict phase I/II metabolism (e.g., hydroxylation or glucuronidation) .

Basic: How are impurities or degradation products characterized during synthesis?

Methodological Answer:

  • LC-MS/MS : Identify impurities via high-resolution mass spectrometry ( lists impurities like 2-(4-formylphenyl)-propanoic acid) .
  • Stability Studies : Accelerated degradation under heat/light (40°C, 75% RH) followed by HPLC monitoring (per ICH guidelines in ) .

Example : A 0.5% impurity threshold is typical for pharmaceutical intermediates () .

Advanced: What strategies improve yield in the final hydrolysis step to the propanoic acid?

Methodological Answer:

  • Base Selection : Use LiOH over NaOH for milder hydrolysis ( achieved 85% yield with LiOH in THF/water) .
  • pH Control : Maintain pH ~6 during acidification to prevent side-product formation () .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.